3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl
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Overview
Description
3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a fluorine atom, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl
- 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)biphenyl
Uniqueness
3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl is unique due to the specific positioning of the amino, fluorine, and trifluoromethoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl is a biphenyl derivative characterized by the presence of an amino group, a fluorine atom, and a trifluoromethoxy group. This unique structure grants it distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
The compound's structure can be represented as follows:
Key functional groups include:
- Amino group (-NH2) : Involved in hydrogen bonding and potential interactions with biological targets.
- Fluorine atom : Enhances lipophilicity and stability.
- Trifluoromethoxy group (-O-CF3) : Modulates electronic properties and influences reactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluorinated groups enhance its affinity for lipid membranes, facilitating cellular uptake. These interactions can modulate enzyme activity, receptor signaling, and other biological processes.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been evaluated as a potential inhibitor of ADAMTS7, an enzyme implicated in atherosclerosis. In vitro assays revealed that derivatives of this compound showed significant selectivity for ADAMTS7 over ADAMTS5, with Ki values indicating potent inhibitory activity (Ki = 9 nM for ADAMTS7) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Preliminary data suggest that it may exhibit activity against certain bacterial strains, although further studies are necessary to quantify this effect and elucidate the underlying mechanisms.
Case Study 1: ADAMTS7 Inhibition
In a study aimed at developing selective inhibitors for ADAMTS7, researchers synthesized various biphenyl derivatives, including this compound. The results indicated a 12-fold selectivity for ADAMTS7 over ADAMTS5. The introduction of the trifluoromethyl group significantly enhanced the compound's binding affinity to the active site of ADAMTS7 .
Compound | Ki (nM) | Selectivity (ADAMTS7/ADAMTS5) |
---|---|---|
This compound | 9 | 12-fold |
EDV33 | 70 | Non-selective |
Case Study 2: Synthesis and Evaluation
A comprehensive study on the synthesis of arylsulfonamides highlighted the use of biphenyl derivatives like this compound as building blocks for more complex molecules. The study reported that modifications to the biphenyl structure could lead to enhanced biological activity against various targets .
Medicinal Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutics targeting diseases such as cancer and cardiovascular disorders. Its ability to modulate enzyme activity positions it as a candidate for further drug development.
Chemical Biology
In chemical biology, it can be utilized as a probe to study protein interactions and cellular processes, particularly those involving fluorinated compounds which often exhibit unique biological behaviors.
Properties
Molecular Formula |
C13H9F4NO |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
4-fluoro-3-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H9F4NO/c14-12-5-4-9(18)7-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 |
InChI Key |
UBDKRFAXVQJSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
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